molecular formula C27H39N7O9 B14219083 L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- CAS No. 825613-62-5

L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl-

Cat. No.: B14219083
CAS No.: 825613-62-5
M. Wt: 605.6 g/mol
InChI Key: VIRBUEOELWZPJW-XHBPQKIWSA-N
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Description

L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- is a peptide composed of five amino acids: L-histidine, L-tyrosine, L-serine, L-serine, and L-isoleucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, the histidine residue can participate in metal ion coordination, while the tyrosine residue can undergo phosphorylation, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of two serine residues in the sequence allows for multiple phosphorylation sites, enhancing its potential for modulating signaling pathways .

Properties

CAS No.

825613-62-5

Molecular Formula

C27H39N7O9

Molecular Weight

605.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C27H39N7O9/c1-3-14(2)22(26(41)31-19(27(42)43)9-16-10-29-13-30-16)34-25(40)21(12-36)33-24(39)20(11-35)32-23(38)18(28)8-15-4-6-17(37)7-5-15/h4-7,10,13-14,18-22,35-37H,3,8-9,11-12,28H2,1-2H3,(H,29,30)(H,31,41)(H,32,38)(H,33,39)(H,34,40)(H,42,43)/t14-,18-,19-,20-,21-,22-/m0/s1

InChI Key

VIRBUEOELWZPJW-XHBPQKIWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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